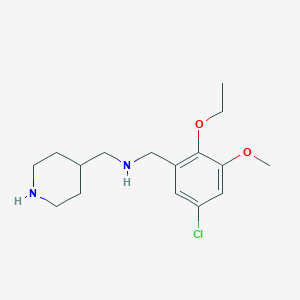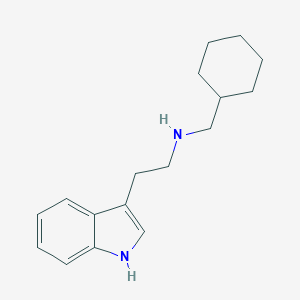![molecular formula C17H20ClNO B271666 N-{2-[(4-chlorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B271666.png)
N-{2-[(4-chlorobenzyl)oxy]benzyl}propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-chlorobenzyl)oxy]benzyl}propan-2-amine, commonly known as TFMPP, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1970s and has been used in scientific research for its unique properties. TFMPP is known to have psychoactive effects and has been studied for its potential use in the treatment of various mental disorders.
Mécanisme D'action
The exact mechanism of action of TFMPP is not fully understood, but it is believed to act as a serotonin receptor agonist. It has been shown to bind to the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
TFMPP has been shown to have a variety of biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. It has also been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its psychoactive effects.
Avantages Et Limitations Des Expériences En Laboratoire
TFMPP has several advantages for use in lab experiments, including its low cost and availability. However, its psychoactive effects may limit its use in certain experiments, and caution should be taken when handling and administering the compound.
Orientations Futures
There are several future directions for research on TFMPP, including its potential use in the treatment of various mental disorders and its effects on other neurotransmitter systems. Further studies are needed to fully understand the mechanism of action of TFMPP and its potential therapeutic applications. Additionally, studies on the long-term effects of TFMPP use are needed to fully understand its safety profile.
Méthodes De Synthèse
TFMPP can be synthesized using a variety of methods, including the Mannich reaction and reductive amination. In the Mannich reaction, benzaldehyde, propan-2-amine, and 4-chlorobenzyl chloride are reacted in the presence of a catalyst to yield TFMPP. Reductive amination involves the reaction of benzaldehyde, propan-2-amine, and sodium cyanoborohydride to produce TFMPP.
Applications De Recherche Scientifique
TFMPP has been studied extensively for its potential use in the treatment of various mental disorders, including depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models and has been studied for its potential use as a therapeutic agent in humans.
Propriétés
Formule moléculaire |
C17H20ClNO |
|---|---|
Poids moléculaire |
289.8 g/mol |
Nom IUPAC |
N-[[2-[(4-chlorophenyl)methoxy]phenyl]methyl]propan-2-amine |
InChI |
InChI=1S/C17H20ClNO/c1-13(2)19-11-15-5-3-4-6-17(15)20-12-14-7-9-16(18)10-8-14/h3-10,13,19H,11-12H2,1-2H3 |
Clé InChI |
ZTVGPXRLDRSTEX-UHFFFAOYSA-N |
SMILES |
CC(C)NCC1=CC=CC=C1OCC2=CC=C(C=C2)Cl |
SMILES canonique |
CC(C)NCC1=CC=CC=C1OCC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol](/img/structure/B271584.png)
![2-[(3-{[4-(Methylthio)benzyl]amino}propyl)amino]ethanol](/img/structure/B271585.png)

![N-(3-bromo-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271592.png)
![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271593.png)
![N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271594.png)


![2-[({3-[(1-phenyl-1H-tetraazol-5-yl)thio]propyl}amino)methyl]benzoic acid](/img/structure/B271600.png)
![N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B271601.png)

![2-[(Cyclooctylamino)methyl]benzoic acid](/img/structure/B271603.png)

